クロモイオノフォア I

概要

説明

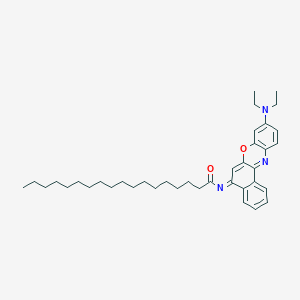

N-Octadecanoyl-Nile blue, also known as Chromoionophore I, is a hydrophobic pH indicator and fluorescent dye. It is widely used in various scientific fields due to its unique properties. The compound has the molecular formula C₃₈H₅₃N₃O₂ and a molecular weight of 583.85 g/mol .

科学的研究の応用

N-Octadecanoyl-Nile blue has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical assays and sensor applications.

Biology: The compound is employed in biological imaging and as a pH indicator in cellular studies.

Medicine: N-Octadecanoyl-Nile blue is used in diagnostic assays and as a marker in medical imaging.

Industry: The compound is utilized in the development of sensors for detecting ions and other analytes

作用機序

Target of Action

Chromoionophore I, also known as N-Octadecanoyl-Nile blue, is primarily targeted towards hydrogen ions (H+) . It is a H±selective neutral chromoionophore , which means it selectively binds and transports hydrogen ions across biological membranes .

Result of Action

The primary result of Chromoionophore I’s action is the alteration of intracellular pH levels . By transporting hydrogen ions across the cell membrane, it can cause changes in the pH-dependent biochemical reactions within the cell.

生化学分析

Biochemical Properties

Chromoionophore I plays a significant role in biochemical reactions due to its ability to bind selectively to hydrogen ions . This interaction with hydrogen ions is crucial in many biochemical processes, particularly in maintaining pH balance and ion gradients across biological membranes

Cellular Effects

Chromoionophore I can influence cell function through its interactions with hydrogen ions . As a pH indicator, it can affect cellular processes that are sensitive to pH changes

Molecular Mechanism

The molecular mechanism of Chromoionophore I primarily involves its interaction with hydrogen ions . As a H±selective chromoionophore, it binds to hydrogen ions, which can result in changes in the local pH . This can influence various biochemical reactions and processes at the molecular level

準備方法

Synthetic Routes and Reaction Conditions

N-Octadecanoyl-Nile blue is synthesized through a series of chemical reactions involving the condensation of Nile blue with octadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the Nile blue and octadecanoic acid .

Industrial Production Methods

In industrial settings, the production of N-Octadecanoyl-Nile blue follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-Octadecanoyl-Nile blue undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of N-Octadecanoyl-Nile blue.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of derivatives with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative

Major Products Formed

The major products formed from these reactions include various derivatives of N-Octadecanoyl-Nile blue with altered fluorescence properties, which can be used for different applications .

類似化合物との比較

Similar Compounds

Nile blue: A parent compound with similar fluorescence properties but lacking the hydrophobic octadecanoyl group.

N-Octadecanoyl-Nile red: A similar compound with a red fluorescence emission.

Chromoionophore II: Another hydrophobic pH indicator with different spectral properties

Uniqueness

N-Octadecanoyl-Nile blue is unique due to its combination of hydrophobicity and fluorescence properties, making it suitable for use in hydrophobic sensor membranes and various other applications where traditional hydrophilic dyes may not be effective .

生物活性

N-Octadecanoyl-Nile Blue (CAS Number: 125829-24-5) is a synthetic compound derived from Nile Blue, a well-known fluorescent dye. This compound has garnered interest for its potential applications in biological research, particularly in fluorescence microscopy and as a pH indicator in various biological systems. This article explores the biological activity of N-Octadecanoyl-Nile Blue, detailing its chemical properties, mechanisms of action, and relevant case studies.

N-Octadecanoyl-Nile Blue has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₅₃N₃O₂ |

| Molecular Weight | 583.846 g/mol |

| Density | 1.06 g/cm³ |

| Melting Point | 91-93 °C |

| Flash Point | 365.549 °C |

This compound is characterized by its hydrophobic nature, which allows it to integrate into lipid membranes and interact with various cellular components.

The biological activity of N-Octadecanoyl-Nile Blue is primarily attributed to its ability to act as a chromoionophore . This means it can function as a pH-sensitive fluorescent probe, enabling researchers to study cellular environments and membrane dynamics. Its hydrophobic properties allow it to partition into lipid bilayers, making it useful for studying membrane-associated phenomena.

- Fluorescent Properties : N-Octadecanoyl-Nile Blue exhibits strong fluorescence under specific excitation wavelengths, making it an effective tool for visualizing cellular structures and processes.

- pH Sensitivity : The compound's fluorescence intensity varies with pH changes, allowing it to serve as a real-time indicator of cellular conditions.

- Lipid Interaction : Its ability to integrate into lipid membranes facilitates studies on membrane fluidity and integrity.

Study 1: Fluorescent Imaging in Live Cells

A study conducted by researchers at a prominent university utilized N-Octadecanoyl-Nile Blue to investigate membrane dynamics in live neuronal cells. The results indicated that the dye could effectively label lipid rafts within the membranes, providing insights into the organization and behavior of these microdomains during synaptic activity.

- Findings :

- The dye localized predominantly in cholesterol-rich regions.

- Fluorescence intensity correlated with membrane fluidity changes upon neuronal stimulation.

Study 2: pH Monitoring in Tumor Microenvironments

Another significant study explored the use of N-Octadecanoyl-Nile Blue as a pH indicator in tumor microenvironments. Researchers found that the compound could successfully report on the acidic conditions typical of many tumors, aiding in the understanding of tumor biology and potential therapeutic targets.

- Findings :

- The compound exhibited increased fluorescence in acidic environments (pH < 6).

- This property was leveraged to visualize tumor borders during surgical procedures.

Applications

The unique properties of N-Octadecanoyl-Nile Blue make it suitable for various applications in biological research:

- Cell Membrane Studies : As a fluorescent probe for analyzing lipid bilayer dynamics.

- Tumor Microenvironment Analysis : For real-time monitoring of pH changes associated with cancer progression.

- Neuroscience Research : To investigate synaptic activity and membrane organization in neurons.

特性

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBZQJIXVRCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402892 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125829-24-5 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。